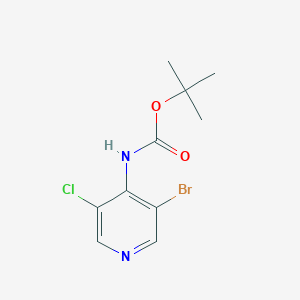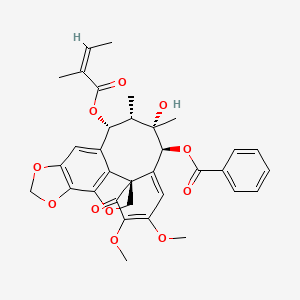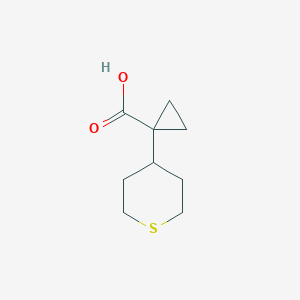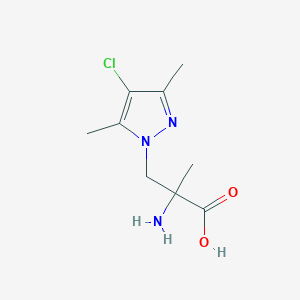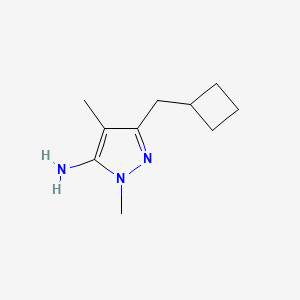![molecular formula C17H19ClO5 B15241371 (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic molecule characterized by its unique structural features It contains a cyclopentafuran ring system with various functional groups, including hydroxyl, chlorophenoxy, and hydroxybutenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentafuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions using 3-chlorophenol and suitable leaving groups.
Addition of the hydroxybutenyl group: This can be accomplished through aldol condensation or related reactions, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
科学研究应用
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s unique functional groups may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxyl and chlorophenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling.
相似化合物的比较
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can be compared with similar compounds such as:
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl glycolate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the chlorophenoxy group in This compound makes it unique and potentially more versatile in its applications.
属性
分子式 |
C17H19ClO5 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11-,13-,14-,15?,16+/m0/s1 |
InChI 键 |
GNPPCWNVUFFTIJ-FHHPMPBQSA-N |
手性 SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H](C1O)/C=C/[C@@H](COC3=CC(=CC=C3)Cl)O |
规范 SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


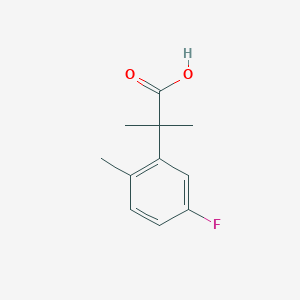
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
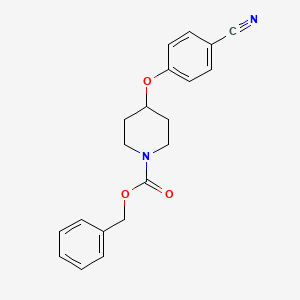
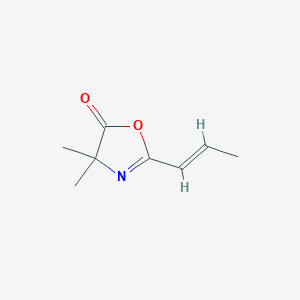
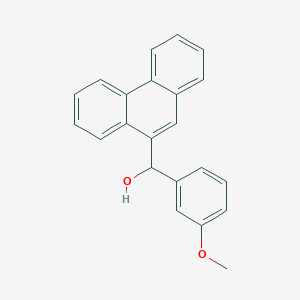
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
